Omipalisib

Beschreibung

This compound has been used in trials studying the treatment of CANCER, Solid Tumours, and Idiopathic Pulmonary Fibrosis.

This compound is a small-molecule pyridylsulfonamide inhibitor of phosphatidylinositol 3-kinase (PI3K) with potential antineoplastic activity. This compound binds to and inhibits PI3K in the PI3K/mTOR signaling pathway, which may trigger the translocation of cytosolic Bax to the mitochondrial outer membrane, increasing mitochondrial membrane permeability and inducing apoptotic cell death. Bax is a member of the proapoptotic Bcl2 family of proteins. PI3K, often overexpressed in cancer cells, plays a crucial role in tumor cell regulation and survival.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

inhibitor of mTOR protein

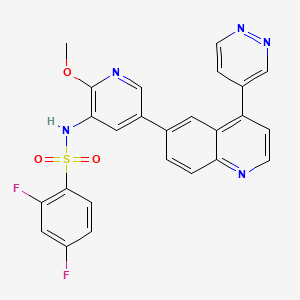

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-difluoro-N-[2-methoxy-5-(4-pyridazin-4-ylquinolin-6-yl)pyridin-3-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17F2N5O3S/c1-35-25-23(32-36(33,34)24-5-3-18(26)12-21(24)27)11-17(13-29-25)15-2-4-22-20(10-15)19(7-8-28-22)16-6-9-30-31-14-16/h2-14,32H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBJSGAELGCMKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C2=CC3=C(C=CN=C3C=C2)C4=CN=NC=C4)NS(=O)(=O)C5=C(C=C(C=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17F2N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10148604 | |

| Record name | GSK-2126458 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10148604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086062-66-9 | |

| Record name | Omipalisib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086062-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Omipalisib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1086062669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Omipalisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12703 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GSK-2126458 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10148604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-difluoro-N-{2-methoxy-5-[4-(pyridazin-4-yl)quinolin-6-yl]pyridin-3-yl}benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OMIPALISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X8F5A3NA0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Omipalisib in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omipalisib (GSK2126458) is a potent, orally bioavailable small molecule inhibitor that has demonstrated significant anti-neoplastic activity across a range of preclinical and clinical studies. This document provides a comprehensive technical overview of the molecular mechanisms through which this compound exerts its effects on cancer cells. As a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), this compound targets a critical signaling nexus frequently dysregulated in human cancers. This guide will detail its primary mechanism of action, downstream cellular consequences, and methodologies for its study, presenting quantitative data and experimental protocols to support further research and development.

Core Mechanism of Action: Dual PI3K/mTOR Inhibition

This compound is a highly selective, ATP-competitive inhibitor of all Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) and both mTOR complexes, mTORC1 and mTORC2. This dual-targeting capability is a key feature of its mechanism, as it simultaneously blocks upstream signaling from PI3K to AKT and downstream signaling from mTOR, a critical regulator of cell growth and proliferation.[1]

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell survival, proliferation, metabolism, and motility. In many cancers, this pathway is constitutively activated through mutations in key components such as PIK3CA (encoding the p110α subunit of PI3K) or loss of the tumor suppressor PTEN.[2]

Upon activation by growth factors and other stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including the mTORC1 complex, leading to the promotion of protein synthesis, lipid synthesis, and cell growth, while inhibiting apoptosis.

This compound's direct inhibition of PI3K prevents the generation of PIP3, thereby blocking the activation of AKT. Concurrently, its inhibition of mTORC1 and mTORC2 directly suppresses the downstream effectors of mTOR signaling, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which are crucial for protein translation and cell cycle progression.

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#FBBC05"]; this compound [label="this compound", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4"]; PIP3 [label="PIP3", fillcolor="#F1F3F4"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05"]; mTORC2 [label="mTORC2", fillcolor="#FBBC05"]; S6K [label="p70S6K", fillcolor="#34A853", fontcolor="#FFFFFF"]; _4EBP1 [label="4E-BP1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Growth", shape=ellipse, fillcolor="#F1F3F4"]; Apoptosis_Inhibition [label="Inhibition of\nApoptosis", shape=ellipse, fillcolor="#F1F3F4"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PIP3 [style=dashed, arrowhead=none]; PIP3 -> AKT [label="Activates"]; AKT -> mTORC1 [label="Activates"]; mTORC2 -> AKT [label="Activates"]; mTORC1 -> S6K [label="Activates"]; mTORC1 -> _4EBP1 [label="Inhibits"]; S6K -> Proliferation; _4EBP1 -> Proliferation [arrowhead=tee, label="Inhibits"]; AKT -> Apoptosis_Inhibition [arrowhead=tee, label="Inhibits"];

// this compound Inhibition this compound -> PI3K [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits"]; this compound -> mTORC1 [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits"]; this compound -> mTORC2 [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits"]; }

Figure 1: this compound's dual inhibition of the PI3K/AKT/mTOR signaling pathway.

Inhibition of the ERK Signaling Pathway

In addition to its primary targets, this compound has been shown to disrupt the activation of the ERK signaling pathway in some cancer types, such as esophageal squamous cell carcinoma (ESCC). The precise mechanism of this inhibition is not fully elucidated but may be an indirect consequence of the profound disruption of the PI3K/AKT/mTOR network, which is known to have crosstalk with the MAPK/ERK pathway.[3] This dual pathway suppression may contribute to a more potent anti-proliferative effect and potentially overcome feedback activation of the MAPK pathway that can occur with single-agent PI3K inhibitors.[3]

// Nodes Growth_Factor [label="Growth Factor", shape=ellipse, fillcolor="#F1F3F4"]; RTK [label="RTK", fillcolor="#F1F3F4"]; RAS [label="RAS", fillcolor="#F1F3F4"]; RAF [label="RAF", fillcolor="#F1F3F4"]; MEK [label="MEK", fillcolor="#F1F3F4"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4"]; PI3K_mTOR_Pathway [label="PI3K/AKT/mTOR\nPathway", fillcolor="#FBBC05"];

// Edges Growth_Factor -> RTK; RTK -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Proliferation;

// Crosstalk and Inhibition PI3K_mTOR_Pathway -> RAS [style=dashed, arrowhead=normal, label="Crosstalk"]; RAS -> PI3K_mTOR_Pathway [style=dashed, arrowhead=normal]; this compound -> PI3K_mTOR_Pathway [arrowhead=tee, color="#EA4335", style=bold]; PI3K_mTOR_Pathway -> ERK [style=dashed, arrowhead=tee, label="Indirect\nInhibition"]; }

Figure 2: Indirect inhibition of the ERK signaling pathway by this compound.

Suppression of Nonhomologous End Joining (NHEJ)

Recent studies have identified a novel mechanism of action for this compound: the inhibition of DNA double-strand break (DSB) repair through the nonhomologous end joining (NHEJ) pathway. This compound has been shown to directly attenuate the phosphorylation of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a key component of the NHEJ machinery. By impairing this critical DNA repair pathway, this compound can sensitize cancer cells to radiotherapy and DNA-damaging chemotherapeutic agents like doxorubicin.

Cellular Effects of this compound

The multifaceted inhibition of key signaling pathways by this compound translates into several profound effects on cancer cell biology.

Cell Cycle Arrest

A consistent finding across numerous studies is the induction of G0/G1 cell cycle arrest by this compound.[4] This is a direct consequence of the inhibition of the PI3K/AKT/mTOR pathway, which is essential for the G1 to S phase transition. Specifically, the downregulation of cyclin D1 (CCND1) and upregulation of the cyclin-dependent kinase inhibitor 1B (CDKN1B, also known as p27) have been observed following this compound treatment.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines.[4] The inhibition of the pro-survival AKT signaling is a primary driver of this effect. By preventing AKT-mediated inhibition of pro-apoptotic proteins, this compound shifts the cellular balance towards programmed cell death.

Induction of Autophagy

In some cellular contexts, such as neurocutaneous melanocytosis, this compound has been shown to induce autophagic cell death.[5] This is thought to be mediated by the release of the ULK1 complex from mTORC1-mediated inhibition, a key step in the initiation of autophagy.[5]

Quantitative Data

The potency of this compound has been quantified in various assays, providing valuable data for its preclinical and clinical development.

Inhibitory Constants (Ki)

| Target | Ki (nM) |

| p110α | 0.019 |

| p110β | 0.13 |

| p110δ | 0.024 |

| p110γ | 0.06 |

| mTORC1 | 0.18 |

| mTORC2 | 0.3 |

| Source: |

Half-maximal Inhibitory Concentration (IC50) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| T47D | Breast Cancer | 3 |

| BT474 | Breast Cancer | 2.4 |

| OCI-AML3 | Acute Myeloid Leukemia | 17.45 |

| THP-1 | Acute Myeloid Leukemia | 8.93 |

| A549 | Lung Cancer | 26.6 - 860 |

| BEL-7404 | Liver Cancer | 10 |

| HCT-116 | Colon Cancer | 10 |

| MDA-MB-231 | Breast Cancer | 130 |

| Sources:[6][7][8] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Following incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Figure 3: Workflow for the MTT cell viability assay.

Colony Formation Assay

This assay assesses the ability of single cells to undergo sufficient proliferation to form a colony, providing a measure of long-term cell survival and reproductive integrity following treatment with this compound.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound stock solution

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

-

PBS

Procedure:

-

Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

-

Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

Wash the colonies with PBS and fix them with methanol for 15 minutes.

-

Stain the colonies with crystal violet solution for 20 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to quantify the DNA content of cells, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound stock solution

-

PBS

-

Cold 70% ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired duration (e.g., 24 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with cold PBS.

-

Fix the cells by resuspending the pellet in cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase.

Figure 4: Workflow for cell cycle analysis using flow cytometry.

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to externalized phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and propidium iodide to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins involved in the PI3K/AKT/mTOR and ERK signaling pathways, particularly their phosphorylated (activated) forms.

Materials:

-

Cancer cell lines

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-S6, anti-S6, anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Conclusion

This compound is a potent dual inhibitor of the PI3K/mTOR signaling pathway with a multifaceted mechanism of action in cancer cells. Its ability to concurrently block upstream and downstream nodes of this critical oncogenic pathway, coupled with its inhibitory effects on ERK signaling and DNA repair, results in significant anti-proliferative, pro-apoptotic, and in some cases, pro-autophagic activity. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in oncology. Future studies should continue to explore its efficacy in combination therapies and the mechanisms of potential resistance.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Inhibits Esophageal Squamous Cell Carcinoma Growth Through Inactivation of Phosphoinositide 3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) and ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]

- 5. researchhub.com [researchhub.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. artscimedia.case.edu [artscimedia.case.edu]

Omipalisib (GSK2126458): A Technical Guide to PI3K/mTOR Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omipalisib, also known as GSK2126458, is a potent, orally bioavailable small molecule that acts as a dual inhibitor of the Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR) signaling pathways.[1][2] Chemically identified as 2,4-Difluoro-N-[2-methoxy-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl]benzenesulfonamide, it is a highly selective and reversible ATP-competitive inhibitor.[3][4] this compound demonstrates sub-nanomolar activity against all Class I PI3K isoforms (p110α, p110β, p110δ, p110γ) and both mTOR complexes (mTORC1 and mTORC2).[1] Its profound inhibitory activity has positioned it as a significant tool in oncological research and as a therapeutic candidate for various malignancies and other diseases such as idiopathic pulmonary fibrosis.[5][6] This document provides a detailed technical overview of its mechanism of action, biochemical potency, and the experimental protocols used for its characterization.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway is a common hallmark of human cancers.[5] The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[7] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane. Full activation of AKT requires phosphorylation by both PDK1 and the mTORC2 complex. Activated AKT proceeds to modulate a host of downstream targets, including the TSC complex, which ultimately leads to the activation of mTORC1 and subsequent phosphorylation of its key effectors, S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth.

Caption: A diagram of the canonical PI3K/AKT/mTOR signaling cascade.

This compound's Mechanism of Inhibition

This compound exerts its potent anti-neoplastic activity by directly inhibiting the kinase activity of both PI3K and mTOR.[3] By binding to the ATP-binding pocket of these enzymes, it prevents the phosphorylation of their respective substrates. The inhibition of PI3K blocks the conversion of PIP2 to PIP3, thereby preventing the activation of downstream effectors, most notably AKT.[7] Concurrently, its inhibition of mTORC1 and mTORC2 directly blocks the phosphorylation of critical proteins like S6K, 4E-BP1, and AKT itself (at serine 473 by mTORC2).[1] This dual blockade results in a comprehensive shutdown of the pathway, leading to G1 cell cycle arrest, induction of apoptosis, and a potent inhibition of cell proliferation in cancer cell lines.[3][8]

Caption: this compound targets both PI3K and mTOR to block downstream signaling.

Quantitative Data: Potency and Efficacy

This compound is distinguished by its picomolar to low-nanomolar potency against its targets in both biochemical and cellular assays.

Biochemical Potency

The inhibitory constants (Ki) demonstrate this compound's high affinity for PI3K isoforms and mTOR complexes.[1][2] It is also highly potent against common activating mutants of p110α found in human cancers.[2][8]

| Target | Ki (nM) | Reference |

| p110α | 0.019 | [1][8] |

| p110β | 0.13 | [1][8] |

| p110δ | 0.024 | [1][8] |

| p110γ | 0.06 | [1][8] |

| p110α (E545K mutant) | 0.008 | [2] |

| p110α (H1047R mutant) | 0.009 | [2] |

| mTORC1 | 0.18 | [1][8] |

| mTORC2 | 0.3 | [1][8] |

| Table 1: Biochemical potency (Ki) of this compound against PI3K isoforms and mTOR complexes. |

Cellular Potency

In cellular contexts, this compound effectively inhibits pathway signaling and cell proliferation at low nanomolar concentrations. The IC50 values vary across different cell lines and assay endpoints.

| Cell Line | Assay Type | IC50 (nM) | Reference |

| BT474 (Breast Cancer) | p-AKT S473 Inhibition | 0.18 | [1][8] |

| T47D (Breast Cancer) | p-AKT S473 Inhibition | 0.41 | [1][8] |

| BT474 (Breast Cancer) | Cell Proliferation | 2.4 | [1][8] |

| T47D (Breast Cancer) | Cell Proliferation | 3.0 | [1][8] |

| HCT116 (Colon Cancer) | Cell Proliferation (MTT) | 10 | [8] |

| OCI-AML3 (AML) | Cell Proliferation (MTS) | 17.45 | [9] |

| THP-1 (AML) | Cell Proliferation (MTS) | 8.93 | [9] |

| Table 2: Representative cellular potency (IC50) of this compound. |

In Vivo Efficacy

Preclinical xenograft models have demonstrated the potent in vivo anti-tumor activity of this compound. For example, in an esophageal squamous cell carcinoma (ESCC) model, oral administration of this compound led to significant, dose-dependent tumor growth inhibition.[3]

| Treatment Group (nude mice) | Average Tumor Volume (mm³) ± SD | Reference |

| Control (Vehicle) | 1036.01 ± 183.44 | [3] |

| This compound (1 mg/kg) | 485.95 ± 160.34 | [3] |

| This compound (2 mg/kg) | 191.04 ± 37.56 | [3] |

| This compound (3 mg/kg) | 155.79 ± 36.52 | [3] |

| Table 3: In vivo efficacy of this compound in an ESCC xenograft model after 4 weeks of treatment. |

Detailed Experimental Protocols

PI3K Kinase Inhibition Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the inhibition of PI3K activity. The assay detects the product of the kinase reaction, PIP3, through competitive displacement of a biotinylated-PIP3 tracer from a detection complex.[8][10]

Caption: A step-by-step workflow for a PI3K HTRF biochemical assay.

Methodology:

-

Compound Preparation : Serially dilute this compound (typically 3-fold) in 100% DMSO in a 384-well polypropylene plate.[10]

-

Assay Plate Stamping : Transfer a small volume (e.g., 50 nL) of the compound dilutions to a 384-well low-volume assay plate.[10]

-

Enzyme Addition : Add 2.5 µL of the desired PI3K isoform (e.g., p110α at 400 pM) in 1x reaction buffer containing 5 mM DTT.[8][10]

-

Pre-incubation : Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[8][10]

-

Reaction Initiation : Start the reaction by adding 2.5 µL of a 2x substrate solution containing PIP2 and ATP.[8][10]

-

Reaction Incubation : Incubate for 1 hour at room temperature.[8]

-

Reaction Quenching : Stop the reaction by adding 2.5 µL of stop solution containing EDTA.[8]

-

Detection : Add 2.5 µL of the HTRF detection mix, which includes a GST-tagged PH domain, a Europium-labeled anti-GST antibody, and streptavidin-allophycocyanin (SA-APC) bound to a biotin-PIP3 tracer.[2][10]

-

Final Incubation & Reading : Incubate for 1-2 hours at room temperature before reading the fluorescence on a compatible plate reader. The signal is inversely proportional to the amount of PIP3 produced.

Western Blot Analysis for Pathway Modulation

This protocol is used to detect changes in the phosphorylation status of key pathway proteins (e.g., AKT, S6, 4E-BP1) in cells treated with this compound.[3]

Caption: A generalized workflow for performing Western blot analysis.

Methodology:

-

Cell Treatment and Lysis : Treat cultured cells (e.g., ESCC cell lines) with varying concentrations of this compound for a specified time (e.g., 24 hours). Harvest the cells and resuspend in lysis buffer supplemented with protease and phosphatase inhibitors.[3]

-

Protein Quantification : Determine the protein concentration of each cell lysate using a BCA protein assay kit.[3]

-

SDS-PAGE : Separate equal amounts of protein (e.g., 20-50 µg) from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[3][11]

-

Protein Transfer : Electrophoretically transfer the separated proteins from the gel onto a polyvinylidene difluoride (PVDF) membrane.[3][12]

-

Blocking : Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST)) to minimize non-specific binding.[3]

-

Primary Antibody Incubation : Incubate the membrane with specific primary antibodies against target proteins (e.g., p-AKT, total AKT, p-S6, total S6) overnight at 4°C.[3]

-

Secondary Antibody Incubation : After washing the membrane with TBST, incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[3][12]

-

Detection : After final washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal. Analyze band intensities to determine the relative levels of protein phosphorylation.[3]

Cell Viability / Proliferation Assay (MTT or CellTiter-Glo)

This protocol measures the effect of this compound on cell proliferation and viability.

Methodology (MTT Assay):

-

Cell Seeding : Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[11]

-

Compound Treatment : Treat the cells with a range of this compound concentrations and a vehicle control (DMSO).[3]

-

Incubation : Incubate the cells for a specified period, typically 72 hours.[3][8]

-

MTT Addition : Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.[11]

-

Solubilization and Reading : Add a solubilizing agent (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[11]

-

Data Analysis : Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.

Methodology (CellTiter-Glo Luminescent Assay):

-

Cell Seeding and Treatment : Follow steps 1-3 as in the MTT assay.[2][8]

-

Reagent Addition : Add CellTiter-Glo reagent directly to the wells, in a volume equal to the culture medium. This reagent lyses the cells and contains luciferase and its substrate to generate a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.[8]

-

Incubation and Reading : Shake the plate for 2 minutes and incubate at room temperature for 10-30 minutes to stabilize the signal.[2][8]

-

Data Analysis : Measure luminescence with a plate reader and calculate the IC50 as described above.

Conclusion

This compound is a highly potent dual inhibitor of the PI3K and mTOR signaling pathways, demonstrating picomolar to low-nanomolar efficacy in biochemical and cellular assays. Its mechanism of action involves the comprehensive shutdown of this critical oncogenic pathway, leading to significant anti-proliferative and pro-apoptotic effects. The detailed protocols provided herein serve as a guide for the continued investigation and characterization of this compound and other pathway inhibitors in preclinical and translational research settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (GSK2126458, GSK458) | PI3K inhibitor | CAS 1086062-66-9 | Dual PI3K/mToR Inhibitor | Buy this compound (GSK-2126458, GSK-458) from Supplier InvivoChem [invivochem.com]

- 3. This compound Inhibits Esophageal Squamous Cell Carcinoma Growth Through Inactivation of Phosphoinositide 3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) and ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | PI 3-kinase | Tocris Bioscience [tocris.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. publications.ersnet.org [publications.ersnet.org]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | Autophagy | PI3K | mTOR | TargetMol [targetmol.com]

- 11. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

Omipalisib: An In-Depth Technical Guide to its In Vitro Anti-Cancer Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omipalisib (GSK2126458) is a potent, orally bioavailable small-molecule inhibitor targeting the Phosphatidylinositol 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways.[1][2][3] As a dual PI3K/mTOR inhibitor, this compound has demonstrated significant anti-neoplastic activity across a range of cancer types in preclinical studies.[1][4][5] The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its frequent dysregulation in human cancers makes it a prime target for therapeutic intervention.[1][4] This technical guide provides a comprehensive overview of the in vitro anti-cancer effects of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Mechanism of Action

This compound functions as a highly selective and potent inhibitor of Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) and both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[6][7] By binding to the ATP-binding site of these kinases, this compound effectively blocks the phosphorylation cascade that is crucial for tumor cell growth and survival.[4] Inhibition of the PI3K/mTOR pathway by this compound leads to the dephosphorylation of key downstream effectors such as Akt, S6 ribosomal protein, and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[4] This cascade of inhibition ultimately results in cell cycle arrest, induction of apoptosis, and autophagy in cancer cells.[4][8][9]

Quantitative In Vitro Efficacy

The anti-proliferative activity of this compound has been evaluated across a diverse panel of cancer cell lines. The following tables summarize the key quantitative data from these in vitro studies.

Table 1: Inhibitory Potency (Ki) of this compound Against PI3K Isoforms and mTOR Kinases

| Target | Ki (nM) |

| p110α | 0.019[6][7] |

| p110β | 0.13[6][7] |

| p110δ | 0.024[6][7] |

| p110γ | 0.06[6][7] |

| mTORC1 | 0.18[6][7] |

| mTORC2 | 0.3[6][7] |

Table 2: In Vitro Anti-proliferative Activity (IC50) of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| T47D | Breast Cancer | 3[6] |

| BT474 | Breast Cancer | 2.4[6] |

| MDA-MB-231 | Breast Cancer | 130[6] |

| OCI-AML3 | Acute Myeloid Leukemia | 17.45[5] |

| THP-1 | Acute Myeloid Leukemia | 8.93[5] |

| Raji | Burkitt Lymphoma | Value not specified, but cytotoxic effect shown[9] |

| ESCC cell lines | Esophageal Squamous Cell Carcinoma | Concentrations of 20, 40, 80, and 160 nM were effective[4] |

Table 3: Effect of this compound on Downstream Signaling Molecules

| Cell Line | Treatment Condition | Effect |

| T47D | Not specified | IC50 of 0.41 nM for pAkt-S473 reduction[6] |

| BT474 | Not specified | IC50 of 0.18 nM for pAkt-S473 reduction[6] |

| ESCC cell lines | 24 hours | Dose-dependent decrease in p-4EBP1, p-p70S6k, p-S6, and p-AKT[4] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a general workflow for assessing its in vitro anti-cancer effects.

Caption: Mechanism of action of this compound as a dual PI3K/mTOR inhibitor.

Caption: General experimental workflow for in vitro evaluation of this compound.

Experimental Protocols

The following are generalized protocols for key in vitro experiments based on methodologies reported in studies of this compound.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo)

-

Cell Seeding: Plate cancer cells in 96-well or 384-well microplates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation: Prepare serial dilutions of this compound in culture medium. A common solvent for this compound is DMSO, with the final concentration in all wells kept constant (e.g., 0.15%).[6]

-

Treatment: Remove the existing medium from the cell plates and add the medium containing various concentrations of this compound or vehicle control.

-

Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C and 5% CO2.[6]

-

Assay Development:

-

For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) and read the absorbance at a specific wavelength (e.g., 570 nm).

-

For CellTiter-Glo Assay: Add CellTiter-Glo reagent to each well, mix, and incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6] Measure luminescence using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Cell Cycle Analysis

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).[4]

-

Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and collect the cell pellets by centrifugation.

-

Fixation: Resuspend the cell pellets in cold 75% ethanol and fix overnight at -20°C.[4]

-

Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[4] Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use appropriate software (e.g., FlowJo) to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Western Blot Analysis

-

Protein Extraction: Treat cells with this compound as described for other assays. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-S6, total S6, p-4EBP1, total 4EBP1, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities using software like ImageJ to determine the relative protein expression levels.[4]

Conclusion

The in vitro data for this compound robustly demonstrates its potent anti-cancer activity through the dual inhibition of the PI3K and mTOR pathways. Its ability to induce cell cycle arrest and apoptosis at nanomolar concentrations in various cancer cell lines underscores its therapeutic potential. The provided experimental protocols offer a foundational framework for researchers to further investigate the anti-neoplastic effects of this compound and similar targeted therapies. This technical guide serves as a valuable resource for professionals in the field of oncology drug discovery and development.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. A randomised, placebo-controlled study of this compound (PI3K/mTOR) in idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Inhibits Esophageal Squamous Cell Carcinoma Growth Through Inactivation of Phosphoinositide 3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) and ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-leukemia effects of this compound in acute myeloid leukemia: inhibition of PI3K/AKT/mTOR signaling and suppression of mitochondrial biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The Dual PI3K/mToR Inhibitor this compound/GSK2126458 Inhibits Clonogenic Growth in Oncogenically-transformed Cells from Neurocutaneous Melanocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cumhuriyet Science Journal » Submission » Evaluation of the Antitumor Activity of this compound, a PI3K/AKT/MTOR Pathway Inhibitor, on Burkitt Lymphoma Cell Line [csj.cumhuriyet.edu.tr]

GSK2126458 (Omipalisib): A Technical Guide to a Dual PI3K/mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphatidylinositol-3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs essential cellular processes, including proliferation, growth, survival, and metabolism.[1][2][3] Its frequent dysregulation through mutations or amplification in a wide spectrum of human cancers has established it as a prime target for oncologic drug development.[1][4][5] GSK2126458, also known as Omipalisib, is a highly potent, orally bioavailable small molecule inhibitor that targets both PI3K and mTOR, key kinases within this pathway.[4][6] By inhibiting the pathway at two critical nodes, dual PI3K/mTOR inhibitors like GSK2126458 aim to overcome the feedback loops that can limit the efficacy of single-target agents.[1][2] This technical guide provides a comprehensive overview of GSK2126458, summarizing its biochemical and cellular activity, preclinical data, and associated experimental methodologies.

Mechanism of Action

GSK2126458 (this compound) is an ATP-competitive inhibitor that potently targets all four class I PI3K isoforms (α, β, δ, γ) and both mTOR complexes, mTORC1 and mTORC2.[7][8][9] The inhibition of PI3K prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger required for the activation of downstream effectors like AKT.[10][11] Concurrently, inhibition of mTORC1 and mTORC2 blocks the phosphorylation of key substrates such as p70S6K, 4E-BP1, and AKT at serine 473, further disrupting signals for protein synthesis, cell growth, and survival.[4][10] This dual-inhibition mechanism effectively shuts down the pathway both upstream and downstream of AKT.[1]

Caption: GSK2126458 targets both PI3K and mTORC1/2 complexes.

Quantitative Data Summary

Biochemical and Cellular Activity

GSK2126458 demonstrates extraordinary potency in biochemical and cell-based assays. It inhibits PI3K isoforms and mTOR with picomolar to low nanomolar activity. This translates to potent inhibition of downstream signaling, such as AKT phosphorylation, and robust anti-proliferative effects in various cancer cell lines.[4][7][12]

| Parameter | Target/Cell Line | Value | Reference(s) |

| Biochemical Potency (Ki) | p110α | 0.019 nM | [7][8] |

| p110β | 0.13 nM | [7][8] | |

| p110δ | 0.024 nM | [7][8] | |

| p110γ | 0.060 nM | [7][8] | |

| mTORC1 | 0.18 nM | [7][8] | |

| mTORC2 | 0.30 nM | [7][8] | |

| Cellular pAkt-S473 Inhibition (IC50) | T47D (Breast Cancer) | 0.41 nM | [7][8] |

| BT474 (Breast Cancer) | 0.18 nM | [7][8][12] | |

| Cell Proliferation Inhibition (IC50) | T47D (Breast Cancer) | 3.0 nM | [7][8] |

| BT474 (Breast Cancer) | 2.4 nM | [7][8] | |

| DU-145 (Prostate Cancer) | 16.3 nM | [8] | |

| MDA-MB-231 (Breast Cancer) | 0.13 µM | [7] |

Preclinical Pharmacokinetics

Pharmacokinetic studies in four preclinical species revealed that GSK2126458 has low blood clearance and good oral bioavailability, supporting its development as an oral therapeutic agent.[4][7][8]

| Species | Clb (mL/min/kg) | Vdss (L/kg) | T1/2 (h) | Oral Bioavailability (%) | Reference(s) |

| Mouse | 20 | 2.2 | 1.8 | 68 | [4] |

| Rat | 11 | 2.3 | 4.3 | 64 | [4] |

| Dog | 2.0 | 1.3 | 9.0 | 79 | [4] |

| Monkey | 3.0 | 1.0 | 5.3 | 100 | [4] |

| Clb: Blood Clearance; Vdss: Volume of Distribution at Steady State; T1/2: Half-life. |

Phase I Clinical Trial Summary

A first-in-human Phase I study evaluated GSK2126458 in patients with advanced solid tumors.[13] The study established the maximum tolerated dose and characterized the safety profile and preliminary clinical activity.[12][13]

| Parameter | Finding | Reference(s) |

| Maximum Tolerated Dose (MTD) | 2.5 mg once daily | [13] |

| Dose-Limiting Toxicities | Grade 3 diarrhea, fatigue, and rash | [13] |

| Common Treatment-Related Adverse Events (≥ Grade 3) | Diarrhea (8%), Skin Rash (5%) | [13] |

| Pharmacodynamic Markers | Dose-dependent increases in fasting insulin and glucose levels | [13] |

| Observed Objective Responses | Durable responses in sarcoma, kidney, breast, endometrial, oropharyngeal, and bladder cancer | [13] |

| PIK3CA Mutation Status | Responses were not associated with PIK3CA mutation status | [13] |

Key Experimental Protocols

Detailed methodologies are crucial for the evaluation of kinase inhibitors. The following sections outline the core protocols used to characterize GSK2126458.

In Vitro PI3K Kinase Assay (HTRF)

This assay measures the enzymatic activity of PI3K and its inhibition by a test compound.[7]

-

Compound Preparation : Serially dilute GSK2126458 (e.g., 3-fold dilutions) in 100% DMSO in a 384-well polypropylene plate.

-

Assay Plate Setup : The assay utilizes a Homogeneous Time-Resolved Fluorescence (HTRF) kit. The plate includes controls: enzyme without inhibitor, buffer without enzyme, and buffer with the product (PIP3) but no enzyme.

-

Reaction Initiation : Add the PI3K enzyme and ATP to the wells containing the diluted compound.

-

Substrate Addition : Add the lipid substrate, PIP2, to start the reaction.

-

Detection : After incubation, add the detection reagents (e.g., biotinylated-PIP3 and a europium-labeled anti-GST antibody that binds the enzyme, along with a streptavidin-linked fluorophore).

-

Data Analysis : Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the enzyme activity. Calculate IC50 values by fitting the dose-response data to a 4- or 6-parameter curve.[7]

Cell-Based Proliferation Assay (CellTiter-Glo®)

This assay determines the effect of a compound on cell viability and proliferation.[7]

-

Cell Plating : Culture cells (e.g., BT474, T47D) in appropriate media.[7] Harvest and plate cells at a determined density (e.g., 1,000 cells/well) in 384-well plates and incubate overnight at 37°C, 5% CO2.[7]

-

Compound Addition : Prepare serial dilutions of GSK2126458 in culture media. Add the diluted compound to the cell plates to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent and low (e.g., 0.15%).[7]

-

Incubation : Incubate the cells with the compound for a specified period (e.g., 72 hours) at 37°C, 5% CO2.[7]

-

Lysis and Signal Generation : Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[7]

-

Signal Reading : Shake the plates for approximately two minutes to mix, incubate at room temperature for 30 minutes to stabilize the signal, and then read the chemiluminescence on a plate reader.[7]

-

Data Analysis : Express results as a percentage of the control (DMSO-treated) cells. Determine the 50% growth inhibition concentration (gIC50) by fitting the dose-response curve using appropriate software (e.g., XLfit).[7]

In Vivo Tumor Xenograft Study

This protocol assesses the anti-tumor efficacy of GSK2126458 in a living organism.[7][8]

-

Animal Model : Use immunodeficient mice (e.g., nude mice).

-

Tumor Implantation : Implant human cancer cells (e.g., BT474) subcutaneously or orthotopically into the mice.[7][14] Allow tumors to grow to a palpable size.

-

Treatment : Once tumors reach a specified volume, randomize the mice into treatment and vehicle control groups.

-

Drug Administration : Administer GSK2126458 orally (p.o.) at specified doses (e.g., 300 µg/kg) and schedules (e.g., once daily).[7][8]

-

Monitoring : Monitor tumor volume using caliper measurements and animal body weight regularly throughout the study.

-

Pharmacodynamic Analysis (Optional) : At specific time points after dosing, collect tumor samples to measure the levels of target biomarkers (e.g., pAkt-S473) via Western blot or immunohistochemistry to confirm target engagement.[4]

-

Endpoint and Analysis : The study concludes when tumors in the control group reach a predetermined size. Efficacy is determined by comparing the tumor growth inhibition between the treated and control groups.[12]

Drug Development and Experimental Workflow

The evaluation of a dual PI3K/mTOR inhibitor follows a structured progression from initial biochemical screening to in vivo efficacy models.

Caption: Preclinical evaluation workflow for PI3K/mTOR inhibitors.

Conclusion

GSK2126458 (this compound) is a structurally novel and exceptionally potent dual inhibitor of the PI3K/AKT/mTOR signaling pathway.[4][6] It demonstrates picomolar activity against PI3Kα and mTOR, leading to robust inhibition of downstream signaling and cell proliferation in cancer cell lines.[4] Its favorable preclinical pharmacokinetic profile, characterized by good oral bioavailability across multiple species, has enabled its progression into clinical trials.[4] Phase I studies have established its maximum tolerated dose and shown durable objective responses in several tumor types, although responses were not correlated with PIK3CA mutation status.[13] The comprehensive preclinical data and established experimental protocols provide a solid foundation for further investigation into the therapeutic potential of GSK2126458, both as a single agent and in combination therapies for various malignancies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 4. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. First-in-Human Phase I Study of GSK2126458, an Oral Pan-Class I Phosphatidylinositol-3-Kinase Inhibitor, in Patients with Advanced Solid Tumor Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

Methodological & Application

Omipalisib: Application Notes and Protocols for In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Omipalisib (also known as GSK2126458), a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), in in vitro cell culture experiments. The following protocols and data are intended to assist in the design and execution of studies investigating the cellular effects of this compound.

Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the p110α, p110β, p110γ, and p110δ isoforms of PI3K, as well as the mTORC1 and mTORC2 complexes, with high potency in the sub-nanomolar range.[1][2][3] By inhibiting the PI3K/AKT/mTOR signaling pathway, this compound disrupts crucial cellular processes such as cell proliferation, survival, and metabolism, making it a valuable tool for cancer research.[1] Additionally, studies have shown that this compound can also modulate the ERK signaling pathway.[1]

Below is a diagram illustrating the primary signaling pathway affected by this compound.

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound across various cancer cell lines.

Table 1: IC50 Values for Cell Proliferation/Viability

| Cell Line | Cancer Type | IC50 (nM) | Assay | Incubation Time (h) | Reference |

| T47D | Breast Cancer | 3 | Cell Proliferation | 72 | [2] |

| BT474 | Breast Cancer | 2.4 | Cell Proliferation | 72 | [2] |

| HCT116 | Colon Cancer | 10 | MTT | 72 | [2] |

| Bel7404 | Liver Cancer | 10 | MTT | 72 | [2] |

| MDA-MB-231 | Breast Cancer | 130 | MTT | 72 | [2] |

| A549 | Lung Cancer | 140 - 860 | MTT / SRB | 72 | [3] |

| Raji | Burkitt Lymphoma | Not specified | XTT | Not specified | [4] |

Table 2: EC50 Values for Growth Inhibition in Esophageal Squamous Cell Carcinoma (ESCC) Cell Lines

| Cell Line | EC50 (nM) | Reference |

| KYSE70 | 25.13 ± 2.13 | [1] |

| KYSE150 | 28.84 ± 1.29 | [1] |

| KYSE180 | 36.31 ± 3.51 | [1] |

| KYSE520 | 51.28 ± 4.54 | [1] |

Table 3: Kinase Inhibitory Activity

| Target | Ki (nM) | Reference |

| p110α | 0.019 | [2][3] |

| p110β | 0.13 | [2][3] |

| p110δ | 0.024 | [2][3] |

| p110γ | 0.06 | [2][3] |

| mTORC1 | 0.18 | [2][3] |

| mTORC2 | 0.3 | [2][3] |

| DNA-PK | 0.28 (IC50) |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

Procedure:

-

Based on the product's molecular weight (approximately 505.5 g/mol ), calculate the required mass of this compound to prepare a stock solution of desired concentration (e.g., 10 mM).[1]

-

Dissolve the this compound powder in DMSO to achieve the final stock concentration. For example, to make a 10 mM stock solution, dissolve 5.055 mg of this compound in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]

Cell Viability and Proliferation Assays (e.g., MTT, CellTiter-Glo)

This protocol provides a general framework. Specific parameters such as cell seeding density and incubation times should be optimized for each cell line.

Caption: General workflow for a cell viability/proliferation assay.

Materials:

-

Cultured cells in logarithmic growth phase

-

Complete cell culture medium

-

96-well clear or opaque-walled plates (depending on the assay)

-

This compound stock solution

-

Vehicle control (DMSO)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

Plate reader

Procedure:

-

Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000-5,000 cells/well).[2]

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[2]

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range for initial screening could be from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

-

Remove the old medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired treatment period, typically 72 hours.[1][2]

-

After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 1-4 hours for MTT; 10-30 minutes for CellTiter-Glo).[2]

-

Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Colony Formation Assay

Materials:

-

Cultured cells

-

6-well or 12-well plates

-

Complete cell culture medium

-

This compound stock solution

-

Methanol

-

Crystal violet or Giemsa stain

Procedure:

-

Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well or 12-well plates and allow them to attach overnight.[1]

-

Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 72 hours).[1]

-

After the initial treatment, replace the drug-containing medium with fresh, drug-free medium.

-

Incubate the plates for an additional 5 to 10 days, or until visible colonies are formed.[1]

-

Wash the colonies with PBS, fix them with methanol for 15 minutes, and then stain with 0.5% crystal violet or Giemsa solution for 15-30 minutes.[1]

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

Cell Cycle Analysis by Flow Cytometry

Materials:

-

Cultured cells

-

6-well plates

-

This compound stock solution

-

PBS

-

Trypsin-EDTA

-

70-75% cold ethanol

-

Propidium iodide (PI)/RNase staining solution

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 20, 40, 80, 160 nM) or vehicle for 24 hours.[1]

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with cold PBS.

-

Fix the cells by resuspending the pellet in cold 70-75% ethanol while vortexing gently. Incubate at -20°C overnight.[1]

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI/RNase staining solution and incubate in the dark at room temperature for 30 minutes.[1]

-

Analyze the cell cycle distribution using a flow cytometer. The data can be analyzed using software like ModFit LT or FlowJo to determine the percentage of cells in G0/G1, S, and G2/M phases.[1]

Western Blotting for Pathway Analysis

Materials:

-

Cultured cells

-

6-well or 10 cm plates

-

This compound stock solution

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running and transfer buffers

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., p-AKT, total AKT, p-S6, total S6, p-4EBP1, total 4EBP1, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells and treat with this compound at desired concentrations (e.g., starting from 5 nM) and for a specific duration (e.g., 2-24 hours).[1]

-

Lyse the cells with ice-cold RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Analyze the band intensities to determine the effect of this compound on the phosphorylation status of target proteins.

These protocols provide a starting point for in vitro studies with this compound. Researchers should optimize the conditions for their specific cell lines and experimental goals.

References

- 1. This compound Inhibits Esophageal Squamous Cell Carcinoma Growth Through Inactivation of Phosphoinositide 3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) and ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cumhuriyet Science Journal » Submission » Evaluation of the Antitumor Activity of this compound, a PI3K/AKT/MTOR Pathway Inhibitor, on Burkitt Lymphoma Cell Line [csj.cumhuriyet.edu.tr]

- 5. This compound (GSK2126458, GSK458) | PI3K inhibitor | CAS 1086062-66-9 | Dual PI3K/mToR Inhibitor | Buy this compound (GSK-2126458, GSK-458) from Supplier InvivoChem [invivochem.com]

Protocol for the Dissolution and Laboratory Use of Omipalisib

Introduction

Omipalisib (also known as GSK2126458 or GSK458) is a potent and highly selective, orally bioavailable small-molecule inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1][2][3] It exhibits inhibitory activity against all four Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) and both mTORC1 and mTORC2 complexes.[1][2][4] Due to its critical role in cell growth, proliferation, survival, and metabolism, the PI3K/AKT/mTOR pathway is a key target in cancer research.[3][5] This document provides detailed protocols for the dissolution of this compound for various laboratory applications, ensuring accurate and reproducible experimental results.

Materials and Equipment

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethanol (200 proof)

-

Sterile deionized water (ddH₂O) or phosphate-buffered saline (PBS)

-

PEG300

-

Tween 80

-

Saline solution (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Physicochemical and Solubility Data

This compound is a crystalline solid that is soluble in organic solvents like DMSO and sparingly soluble in aqueous solutions.[6]

| Property | Value | Reference |

| Molecular Formula | C₂₅H₁₇F₂N₅O₃S | [7] |

| Molecular Weight | 505.5 g/mol | [7] |

| Solubility in DMSO | Up to 101 mg/mL (~199.8 mM) | [2] |

| Solubility in Water | Insoluble (<1 mg/mL) | [1][2] |

| Solubility in Ethanol | Insoluble (<1 mg/mL) | [1][2] |

Storage and Stability

Proper storage of this compound is crucial to maintain its integrity and activity.

| Form | Storage Temperature | Stability | Reference |

| Powder | -20°C | ≥ 4 years | [6] |

| DMSO Stock | -80°C | Up to 1 year | [8] |

| Aqueous Sol. | Not Recommended | Should be prepared fresh before use | [6] |

Note: It is recommended to use fresh DMSO, as moisture can reduce the solubility of this compound.[2][4]

Signaling Pathway

This compound exerts its biological effects by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival.

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.

Experimental Protocols

Preparation of Stock Solutions (In Vitro)

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted for cell-based assays.

Caption: Workflow for preparing this compound stock solutions for in vitro use.

Detailed Steps:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). For a 10 mM stock solution, dissolve 5.055 mg of this compound in 1 mL of DMSO.

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved.

-

Sonication (Optional): If the compound does not dissolve completely, sonicate the tube in a water bath for a few minutes.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

Preparation of Working Solutions for Cell-Based Assays

For cell-based assays, the DMSO stock solution is serially diluted in cell culture medium to achieve the final desired concentrations. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Example Dilution for a 10 µM Working Solution:

-

Prepare a 1:100 intermediate dilution of the 10 mM DMSO stock solution in cell culture medium to get a 100 µM solution.

-

Add the appropriate volume of the 100 µM intermediate solution to the cell culture wells to achieve the final concentration of 10 µM.

Preparation of Formulations for In Vivo Studies

For animal studies, this compound can be formulated for oral administration. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.[1][8]

| Component | Percentage |

| DMSO | 10% |

| PEG300 | 40% |

| Tween 80 | 5% |

| Saline | 45% |

Detailed Steps:

-

Initial Dissolution: Dissolve the required amount of this compound in DMSO.

-

Addition of Co-solvents: Sequentially add PEG300 and mix until the solution is clear. Then, add Tween 80 and mix again.

-

Final Dilution: Add the saline solution to the mixture to reach the final volume and concentration.

-

Administration: The formulation should be prepared fresh daily and administered to animals based on their body weight to achieve the desired dosage (e.g., in mg/kg).

Safety Precautions

This compound is a potent bioactive compound. Standard laboratory safety practices should be followed. Use appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound in its powdered form or in solution. Avoid inhalation of the powder and contact with skin and eyes.

References

- 1. This compound (GSK2126458, GSK458) | PI3K inhibitor | CAS 1086062-66-9 | Dual PI3K/mToR Inhibitor | Buy this compound (GSK-2126458, GSK-458) from Supplier InvivoChem [invivochem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound Inhibits Esophageal Squamous Cell Carcinoma Growth Through Inactivation of Phosphoinositide 3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) and ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. This compound | PI 3-Kinase Inhibitors: R&D Systems [rndsystems.com]

- 8. This compound | Autophagy | PI3K | mTOR | TargetMol [targetmol.com]

Application Notes & Protocols: Measuring mTOR Inhibition by GSK2126458

Audience: Researchers, scientists, and drug development professionals.

Introduction GSK2126458, also known as Omipalisib, is a highly potent, orally bioavailable small molecule that dually inhibits Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR).[1][2][3] As an ATP-competitive inhibitor, it targets the kinase domain of both mTORC1 and mTORC2 complexes, as well as class I PI3K isoforms.[4][5][6] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes including cell growth, proliferation, survival, and metabolism; its dysregulation is a common feature in human cancers.[2][7] Therefore, accurately measuring the inhibitory effect of compounds like GSK2126458 on mTOR is crucial for preclinical and clinical research.

These application notes provide detailed protocols for assessing the mTOR-inhibitory activity of GSK2126458 through biochemical and cell-based assays.

Part 1: GSK2126458 Mechanism and Potency

GSK2126458 exerts its function by binding to the ATP-binding site within the kinase domain of PI3K and mTOR.[7] This dual inhibition is significant because it not only blocks the downstream signals from mTORC1 but also prevents the feedback activation of AKT that can occur when mTORC1 is inhibited alone.[4] The compound has shown picomolar to low nanomolar potency against its targets in various assays.

PI3K/AKT/mTOR Signaling Pathway The following diagram illustrates the central role of PI3K and mTOR in cell signaling and highlights the points of inhibition by GSK2126458.

Caption: The PI3K/AKT/mTOR signaling cascade. GSK2126458 inhibits both PI3K and mTOR complexes.

Quantitative Data Summary The inhibitory potency of GSK2126458 has been quantified in various assays. The data below is compiled from biochemical (cell-free) and cellular assays.

| Target | Assay Type | Potency (Kᵢ or IC₅₀) | Reference(s) |

| PI3Kα (p110α) | Cell-free | Kᵢ = 0.019 nM | [5][8][9] |

| PI3Kβ (p110β) | Cell-free | Kᵢ = 0.13 nM | [5][8][9] |

| PI3Kδ (p110δ) | Cell-free | Kᵢ = 0.024 nM | [5][8][9] |

| PI3Kγ (p110γ) | Cell-free | Kᵢ = 0.06 nM | [5][8][9] |

| mTORC1 | Cell-free | Kᵢ = 0.18 nM | [5][8][9] |

| mTORC2 | Cell-free | Kᵢ = 0.3 nM | [5][8][9] |

| p-AKT (S473) in T47D cells | Cellular | IC₅₀ = 0.41 nM | [5] |

| p-AKT (S473) in BT474 cells | Cellular | IC₅₀ = 0.18 nM | [5] |

| Cell Proliferation (T47D) | Cellular | IC₅₀ = 3.0 nM | [5][8] |

| Cell Proliferation (BT474) | Cellular | IC₅₀ = 2.4 nM | [5][8] |

Part 2: Experimental Protocols

Two primary methods are detailed below: the direct measurement of mTOR kinase activity in a biochemical assay and the more physiologically relevant assessment of mTOR pathway inhibition in a cellular context via Western Blotting.

Protocol 1: In Vitro mTOR Kinase Assay

This assay directly measures the ability of GSK2126458 to inhibit the catalytic activity of recombinant mTOR protein by quantifying the phosphorylation of a known substrate.[10][11]

Workflow: In Vitro Kinase Assay

Caption: General workflow for an in vitro mTOR kinase assay.

Detailed Methodology

-

Reagent Preparation:

-

Kinase Buffer (1x): 25 mM Tris-HCl (pH 7.5), 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂.[11] Prepare fresh.

-

ATP Solution: Prepare a 10 mM stock solution in water. The final concentration in the assay is typically 100-500 µM.[11][12]

-

mTOR Enzyme: Use active, recombinant mTOR (e.g., truncated 1362-end).[11] Dilute in kinase buffer to the desired concentration (e.g., 250 ng per reaction).

-

mTOR Substrate: Use an inactive kinase substrate such as GST-4E-BP1 or inactive p70S6K (e.g., 1 µg per reaction).[11][13]

-

GSK2126458: Prepare a serial dilution in DMSO, then dilute further in kinase buffer to achieve the desired final concentrations for the dose-response curve.

-

-

Assay Procedure: a. In a microcentrifuge tube, combine 250 ng of active mTOR enzyme, 1 µg of inactive substrate, and the desired concentration of GSK2126458 (or vehicle control). b. Add kinase buffer to bring the volume to 40 µL. Pre-incubate for 10-20 minutes at room temperature. c. To start the reaction, add 10 µL of ATP solution (final concentration 100-500 µM).[11][12] d. Incubate the reaction at 30°C for 30-60 minutes with gentle shaking.[12] e. Stop the reaction by adding 20 µL of 3x SDS-PAGE sample buffer and heating at 95°C for 5 minutes.[14]

-